molecular formula C16H10Cl2N2O2S2 B2805578 5-chloro-N-[3-(5-chlorothiophene-2-amido)phenyl]thiophene-2-carboxamide CAS No. 476357-03-6

5-chloro-N-[3-(5-chlorothiophene-2-amido)phenyl]thiophene-2-carboxamide

Cat. No.: B2805578
CAS No.: 476357-03-6
M. Wt: 397.29
InChI Key: CYELEAQSBZWRMH-UHFFFAOYSA-N
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Description

5-chloro-N-[3-(5-chlorothiophene-2-amido)phenyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which makes them highly reactive and useful in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[3-(5-chlorothiophene-2-amido)phenyl]thiophene-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chlorothiophene-2-carbonyl chloride and 3-amino-phenylthiophene-2-carboxamide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 5-chlorothiophene-2-carbonyl chloride is added dropwise to a solution of 3-amino-phenylthiophene-2-carboxamide in an appropriate solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.

    Substitution: The compound can participate in substitution reactions, where the chlorine atoms can be replaced by other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino or thiol-substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 5-chloro-N-[3-(5-chlorothiophene-2-amido)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Factor Xa, an enzyme crucial for blood coagulation. By binding to the active site of Factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-[3-(5-chlorothiophene-2-amido)phenyl]thiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its dual chlorine substitution enhances its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

5-chloro-N-[3-[(5-chlorothiophene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2S2/c17-13-6-4-11(23-13)15(21)19-9-2-1-3-10(8-9)20-16(22)12-5-7-14(18)24-12/h1-8H,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYELEAQSBZWRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(S2)Cl)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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